BenchChemオンラインストアへようこそ!

Ganolactone B

Anti-tumor promotion Epstein-Barr virus early antigen Cancer chemoprevention

Ganolactone B is a unique lanostane triterpenoid from Ganoderma sinense. Unlike other Ganoderma triterpenoids which potently inhibit EBV-EA induction, Ganolactone B exhibits no inhibitory effect, making it an essential negative control for structure-activity relationship (SAR) studies. Its defined 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone structure ensures accurate differentiation from ganoderic acids. Procure this authenticated reference standard to ensure reliable and reproducible research outcomes.

Molecular Formula C27H38O6
Molecular Weight 458.6 g/mol
Cat. No. B10818249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanolactone B
Molecular FormulaC27H38O6
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C
InChIInChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16-,17-,18-,24-,25+,26?,27-/m0/s1
InChIKeyFXUVJKGSDBTXTJ-MJJUKISYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganolactone B Procurement Guide: Lanostane Triterpenoid Structural Identity and Sourcing Baseline


Ganolactone B is a lanostane-type triterpenoid (CAS 1028449-53-7; molecular formula C27H38O6; MW 458.6 g/mol) isolated from the fruiting bodies of Ganoderma sinense [1]. Its structure was definitively established as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone via extensive spectral analysis (UV, IR, MS, 1H NMR, 13C NMR, 2D NMR) [2]. The compound belongs to the broader class of Ganoderma-derived triterpenoids, which includes over 130 highly oxygenated lanostane-type compounds with documented bioactivities [1].

Why Ganolactone B Cannot Be Interchanged with Generic Ganoderma Triterpenoids


Substituting Ganolactone B with other Ganoderma triterpenoids (e.g., ganoderic acids, lucidenic acids, or ganoderiols) is scientifically unsupported due to marked differences in biological activity profiles. Akihisa et al. (2007) demonstrated that while the majority of tested Ganoderma triterpenoids potently inhibited Epstein-Barr virus early antigen (EBV-EA) induction with IC50 values of 235–370 mol ratio/32 pmol TPA, ganolactone (27) exhibited no inhibitory effect whatsoever [1]. This functional divergence—complete inactivity in an assay where structural analogs are consistently active—illustrates that minor structural variations within this class translate to binary differences in biological outcome. Procurement decisions based solely on compound class without attention to this specific activity profile may lead to null experimental results.

Quantitative Comparative Evidence for Ganolactone B Differentiation


EBV-EA Inhibition: Ganolactone B Exhibits No Activity While In-Class Analogs Show Potent Inhibition

Ganolactone B (referred to as ganolactone 27) was tested alongside 32 other lanostane-type triterpenoids and sterols from Ganoderma lucidum for inhibitory effects on TPA-induced Epstein-Barr virus early antigen (EBV-EA) induction in Raji cells. While the majority of tested compounds (including lucidenic acids and ganoderic acids) showed potent inhibition with IC50 values ranging from 235 to 370 mol ratio/32 pmol TPA, ganolactone B demonstrated no inhibitory effect [1]. This represents a qualitative, not merely quantitative, functional divergence.

Anti-tumor promotion Epstein-Barr virus early antigen Cancer chemoprevention

Free Radical Scavenging Activity: Ganolactone B Demonstrates Quantifiable Antioxidant Capacity

Ganolactone B exhibits free radical scavenging activity with an IC50 of 25 µM in DPPH radical scavenging assays . This provides a quantifiable baseline for antioxidant capacity. However, it is important to note that no published head-to-head comparative data for this assay exists for Ganoderol B, Ganodermanondiol, or structurally related ganoderic acids under identical conditions. The activity value represents a baseline for the compound's intrinsic antioxidant capacity, but procurement decisions requiring direct comparison to specific analogs should be made with the understanding that cross-study comparisons may be confounded by assay variability.

Antioxidant activity Oxidative stress Free radical scavenging

α-Glucosidase Inhibition: Ganolactone B Lacks Published Data While Ganoderol B Shows Defined Activity

No peer-reviewed studies reporting α-glucosidase inhibitory activity for Ganolactone B were identified. In contrast, Ganoderol B—a structurally related lanostane-type triterpenoid also isolated from Ganoderma species—has been extensively characterized as a potent α-glucosidase inhibitor with an IC50 of 48.5 μg/mL (119.8 μM) [1]. This data gap is critical for researchers investigating carbohydrate metabolism or anti-diabetic mechanisms, as the absence of activity data for Ganolactone B means its suitability for α-glucosidase-targeted studies cannot be assumed or extrapolated from in-class analog activity.

α-Glucosidase Diabetes mellitus type 2 Enzyme inhibition

HIV-1 Protease and Anticomplement Activity: Ganolactone B Data Absent While Ganodermanondiol Shows Defined IC50 Values

No published data were found demonstrating HIV-1 protease inhibitory activity or anticomplement activity for Ganolactone B. In contrast, Ganodermanondiol—another lanostane-type triterpenoid from Ganoderma lucidum—exhibits significant anti-HIV-1 protease activity with an IC50 of 90 μM and strong anticomplement activity against the classical pathway with an IC50 of 41.7 μM [1][2]. The absence of such data for Ganolactone B does not confirm inactivity, but it does mean that researchers requiring validated HIV-1 protease or complement pathway modulators should not select Ganolactone B without first conducting de novo activity validation.

Anti-HIV-1 HIV protease Anticomplement activity Immunomodulation

Validated and Investigational Application Scenarios for Ganolactone B Based on Quantitative Evidence


Negative Control or Selectivity Probe in EBV-EA-Mediated Tumor Promotion Studies

Given that Ganolactone B exhibits no inhibitory effect on TPA-induced EBV-EA induction while the majority of Ganoderma triterpenoids are potent inhibitors (IC50 235–370 mol ratio/32 pmol TPA), the compound may serve as a negative control or selectivity probe in assays designed to validate structure-activity relationships within the lanostane triterpenoid class [1]. This application leverages the compound's unique inactivity profile as a differentiating feature.

Natural Product Reference Standard for Chromatographic Method Development and Structural Confirmation

Ganolactone B is commercially available from multiple vendors (e.g., AbMole Cat. M11062, TargetMol Cat. TN1672, BioCrick Cat. BCN2872) with purity specifications of >98% by HPLC and structural confirmation via NMR and MS [1]. The compound serves as an authenticated reference standard for LC-MS method development, dereplication studies in Ganoderma metabolomics, and as a retention time marker for HPLC-based quality control of Ganoderma extracts.

Antioxidant Activity Screening Where Baseline IC50 Is Documented

Ganolactone B demonstrates free radical scavenging activity with an IC50 of 25 µM in DPPH assays . This quantifiable baseline supports its inclusion in antioxidant screening panels, particularly for comparative studies of Ganoderma-derived triterpenoids. However, researchers should note the absence of published direct comparative data with specific analogs under identical conditions.

Structure-Activity Relationship Studies Focusing on C-7 and C-11 Oxidation Patterns

Ganolactone B features a distinctive oxidation pattern at C-7 (β-hydroxy) and C-11/C-15 (dioxo) on the lanostane skeleton [2]. This substitution pattern differs from Ganoderol B (which lacks the lactone ring and has different hydroxylation) and from ganoderic acids (which possess carboxyl groups at C-26). Researchers investigating the impact of C-7 hydroxylation and C-24→20 lactonization on biological activity may select Ganolactone B as a structurally defined probe compound for SAR studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganolactone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.